2-Chlorochalcone
Overview
Description
2-Chlorochalcone, also known as 3-(2-chlorophenyl)-1-phenylprop-2-en-1-one, is a member of the chalcone family, which are α,β-unsaturated ketones. Chalcones are known for their structural versatility and wide range of biological activities. The presence of a chlorine atom in the 2-position of the phenyl ring distinguishes this compound from other chalcones, potentially enhancing its biological properties.
Mechanism of Action
Target of Action
Chalcones, including 2-Chlorochalcone, are known to interact with a variety of biological targets due to their diverse pharmacological activities . One of the key enzymes involved in chalcone synthesis is chalcone synthase (CHS), which catalyzes the first committed step of flavonoid biosynthesis . Another target is the sodium-glucose cotransporter-2 (SGLT-2), a protein responsible for glucose reabsorption in the kidneys .
Mode of Action
The mode of action of this compound involves its interaction with these targets. For instance, it can inhibit SGLT-2, leading to increased glucose excretion in the urine and reduced blood glucose levels . The exact mode of action for this compound is still under investigation.
Biochemical Pathways
Chalcones are important intermediates in the flavonoid biosynthetic pathway . They serve as precursors for a wide range of other flavonoids, such as flavones, flavonols, and anthocyanins, which contribute to the pigmentation, flavor, and health-promoting properties of various fruits and vegetables .
Pharmacokinetics
Chalcones in general are known for their high bioavailability
Result of Action
The result of this compound’s action can be seen in its various biological effects. Chalcones have been reported to possess many beneficial biological effects including anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, antitumor and chemopreventive activities . The specific molecular and cellular effects of this compound are still under investigation.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and light conditions can affect the stability and efficacy of chalcones
Biochemical Analysis
Biochemical Properties
2-Chlorochalcone plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, chalcones are considered as obligate intermediates in flavonoid biosynthesis . The largest number of natural chalcones has been isolated from species of the Leguminosae, Asteraceae, and Moraceae families .
Cellular Effects
This compound has been reported to possess many beneficial biological effects including anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, antitumor, and chemopreventive activities . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the metabolic pathways of flavonoid biosynthesis . It interacts with enzymes such as chalcone synthase, which is involved in the biosynthesis of chalcones .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-chlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted chalcones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Substituted chalcones with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Comparison with Similar Compounds
2-Chlorochalcone can be compared with other chalcones and their derivatives:
Similar Compounds: 4-Chloro-2’-hydroxychalcone, 5’-Chloro-2’-hydroxychalcone, and other chlorinated chalcones.
Uniqueness: The presence of the chlorine atom in the 2-position enhances its biological activity compared to non-chlorinated chalcones.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-11H/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSYOTSSTZUGIA-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3300-67-2, 22966-11-6 | |
Record name | 2-Propen-1-one, 3-(2-chlorophenyl)-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003300672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22966-11-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-2-Chlorochalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chlorochalcone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZFD79DH6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.